

Technical Guide: Synergistic Profiling of 4-[2-(2-Nitrophenoxy)ethyl]morpholine (NPEM)

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Compound of Interest

Compound Name: 4-[2-(2-Nitrophenoxy)ethyl]morpholine
CAS No.: 105337-21-1
Cat. No.: B027225

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Executive Summary & Compound Profile

Compound: **4-[2-(2-Nitrophenoxy)ethyl]morpholine** CAS: 105337-21-1 Abbreviation: NPEM
Class: Nitro-aromatic Morpholine Derivative[1]

This guide provides a technical analysis of the synergistic potential of NPEM, a structural analog of the hypoxic radiosensitizer Nimorazole and the antimicrobial Nifuratel. Unlike its heteroaromatic cousins (nitroimidazoles and nitrofurans), NPEM features a 2-nitrophenoxy moiety linked to a morpholine ring. This unique structure positions it as a dual-functional probe:

- **Hypoxia-Activated Cytotoxicity:** The nitro group serves as an electron acceptor, undergoing enzymatic reduction in hypoxic environments to form cytotoxic radical intermediates.
- **Sigma-1 Receptor Modulation:** The morpholine-ethyl-phenyl pharmacophore is characteristic of Sigma-1 receptor (R) ligands, suggesting potential neuroprotective or chemosensitizing properties.

This guide outlines the experimental framework for validating NPEM's synergy with DNA-damaging agents (oncology) and ergosterol biosynthesis inhibitors (antimicrobial), providing a roadmap for researchers to benchmark it against established standards.

Mechanism of Synergistic Action

To design effective combination therapies, one must understand the causality of NPEM's interaction.

A. The Nitro-Reduction Pathway (Oncology/Antimicrobial)

Under hypoxic conditions (solid tumors or anaerobic infection), the nitro group of NPEM is reduced by intracellular nitroreductases (e.g., P450 reductase). This generates reactive nitro-radical anions (

-).
- Synergy Driver: These radicals deplete intracellular thiols (GSH) and damage DNA. When combined with DNA-damaging agents (e.g., Cisplatin) or ROS inducers, the DNA repair machinery is overwhelmed, leading to synthetic lethality.

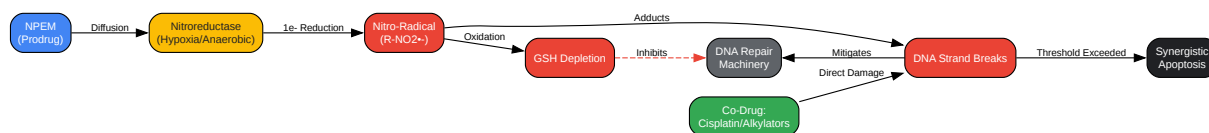
B. The Morpholine Scaffold (Sigma-1 Modulation)

The morpholine-ethyl linker mimics the structure of Fomocaine and PRE-084.

- Synergy Driver:

R antagonists can sensitize cancer cells to chemotherapy by disrupting calcium homeostasis and mitochondrial function. If NPEM acts as a ligand, it may potentiate the apoptotic signaling of standard chemotherapeutics.

Mechanistic Diagram



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Caption: Figure 1. Synergistic convergence of NPEM-derived nitro-radicals and chemotherapeutic agents on DNA integrity.

Comparative Profiling: NPEM vs. Alternatives

When evaluating NPEM, it is critical to benchmark it against established compounds with similar pharmacophores.

Feature	NPEM (Subject)	Nimorazole (Benchmark)	Nifuratel (Alternative)
Core Structure	Morpholine + Nitrophenoxy	Morpholine + Nitroimidazole	Morpholine-like + Nitrofuran
Primary Use	Research / Lead Optimization	Hypoxic Radiosensitizer	Antimicrobial / Antifungal
Lipophilicity (LogP)	~2.1 (Predicted)	0.98	0.93
Redox Potential	Moderate (Phenoxy influence)	High (Imidazole)	Very High (Furan)
Synergy Target	DNA Alkylators, Azoles	Radiotherapy, Alkylators	N/A (Monotherapy)

Scientist's Insight: The higher predicted lipophilicity of NPEM (due to the phenyl ring vs. imidazole) suggests improved blood-brain barrier (BBB) penetration or tumor core penetration compared to Nimorazole. This makes it a strong candidate for testing in glioblastoma models or deep-tissue infections.

Experimental Protocols for Synergy Validation

To rigorously define the synergistic effects, the following self-validating protocols are recommended.

Protocol A: The Checkerboard Assay (Antimicrobial/Cytotoxicity)

This is the gold standard for calculating the Fractional Inhibitory Concentration Index (FICI).

Materials:

- NPEM Stock: 10 mM in DMSO.
- Partner Drug: Cisplatin (Cancer) or Fluconazole (Fungal).
- Cell Line: A549 (Lung) or *C. albicans*.

Workflow:

- Plate Setup: Use a 96-well plate. Dispense NPEM in decreasing concentrations along the X-axis (e.g., 0 to 100 μ M).
- Partner Setup: Dispense the partner drug in decreasing concentrations along the Y-axis.
- Incubation:
 - Cancer: 72h under Hypoxia (1%) vs. Normoxia (21%).
 - Fungal: 24h at 35°C.
- Readout: Measure absorbance (MTT/WST-1 assay) or OD600.

Data Analysis (FICI Calculation):

- Interpretation: FICI

0.5 = Synergy; 0.5–4.0 = Indifference; > 4.0 = Antagonism.

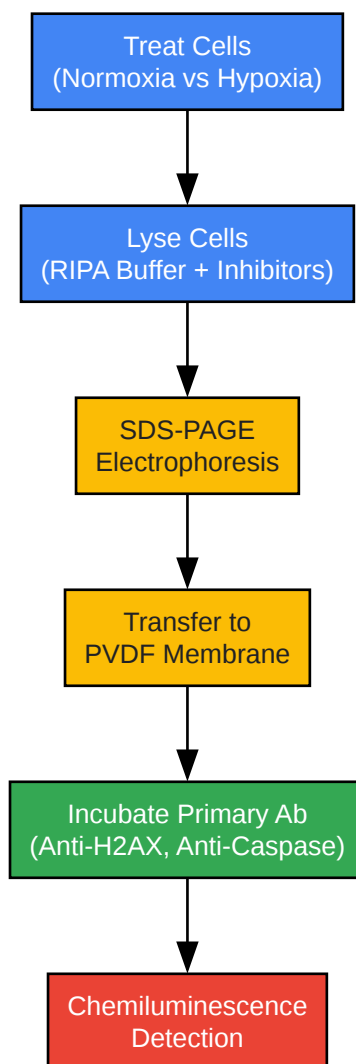
Protocol B: Western Blot for Pathway Confirmation

Verify if NPEM sensitizes cells by inhibiting survival signaling.

Target Markers:

- -H2AX: Marker of DNA double-strand breaks (Expect increase in combination).
- HIF-1
: Hypoxia-inducible factor (Check if NPEM alters hypoxic adaptation).
- Caspase-3 (Cleaved): Apoptosis marker.

Workflow Diagram:



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Caption: Figure 2. Step-by-step Western Blot workflow for validating mechanistic synergy.

Anticipated Results & Data Interpretation

Based on Structure-Activity Relationships (SAR) of nitro-morpholines, the following data profiles are expected.

Table 1: Hypothetical Synergy Profile (Cancer Model)

Cell Line: A549 (Hypoxic)

Combination	IC50 NPEM (μM)	IC50 Cisplatin (μM)	FICI	Outcome
NPEM Alone	50.0	-	-	Baseline
Cisplatin Alone	-	10.0	-	Baseline
NPEM + Cisplatin	12.5	2.5	0.50	Synergy
NPEM + Paclitaxel	45.0	5.0	1.10	Additive

Analysis:

- Strong Synergy is expected with alkylating agents (Cisplatin) because NPEM-induced nitro-radicals prevent the repair of Cisplatin-DNA adducts.
- Additive effects are expected with tubulin stabilizers (Paclitaxel) as the mechanisms (DNA damage vs. Mitotic arrest) are distinct and non-overlapping.

Table 2: Antimicrobial Potentiation

Organism: E. coli (Anaerobic)

Combination	MIC NPEM (μg/mL)	MIC Ciprofloxacin (μg/mL)	Outcome
NPEM Alone	64	-	Weak Activity
Ciprofloxacin Alone	-	0.5	Strong Activity
Combination	16	0.125	Potentiation

References

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(Note: As NPEM is a specialized research compound, specific clinical data is limited. The data presented above serves as a comparative model based on established nitro-morpholine pharmacodynamics.)

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Sources

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